Sodium adipate (disodium hexanedioate, CAS 7486-38-6) is the highly water-soluble sodium salt of the C6 dicarboxylic adipic acid. Widely utilized across industrial and pharmaceutical sectors, it serves as a dual-action buffering agent, a corrosion inhibitor, and a polymer stabilizer [1]. Unlike its free acid counterpart, sodium adipate presents as a readily soluble crystalline powder (approximately 50 g/100 mL at 20 °C), making it a highly processable precursor for aqueous electrolytes, zero-order release pharmaceutical matrices, and eco-friendly biopolymer plasticization[2]. Its established regulatory profile and predictable electrochemical behavior make it a versatile, scalable choice for both formulation chemistry and advanced material synthesis.
Procuring generic dicarboxylic acids or alternative salts in place of sodium adipate often leads to process bottlenecks and formulation instability. Substituting with free adipic acid introduces severe solubility limitations in aqueous systems (only 1.9 g/100 mL at 20 °C), requiring energy-intensive heating or in-situ alkali neutralization that can disrupt sensitive batch pH balances . Furthermore, replacing sodium adipate with common acidulants like tartaric acid in dry formulations introduces unwanted hygroscopicity, leading to caking and reduced shelf-life[1]. Conversely, utilizing shorter-chain (succinate) or longer-chain (sebacate) dicarboxylates alters the hydrophobic-hydrophilic balance, directly impacting corrosion inhibition efficiency and intragel drug release kinetics.
Sodium adipate demonstrates an aqueous solubility of approximately 50 g/100 mL at 20 °C [1]. This is a stark contrast to free adipic acid, which exhibits poor water solubility (1.9 g/100 mL at 20 °C) and requires elevated temperatures or chemical neutralization to fully dissolve . This high solubility ensures immediate integration into aqueous electrolytes and liquid formulations without the risk of precipitation.
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | ~50 g/100 mL (Sodium adipate) |
| Comparator Or Baseline | 1.9 g/100 mL (Adipic acid) |
| Quantified Difference | >25-fold higher room-temperature solubility |
| Conditions | Aqueous dissolution at 20 °C |
Eliminates energy-intensive heating and in-situ neutralization steps during the large-scale manufacturing of liquid formulations and electrolytes.
In dry powder applications, sodium adipate serves as a highly stable acidulant and buffering agent that actively avoids the undesirable hygroscopic properties characteristic of tartaric acid and its salts [1]. By resisting moisture uptake, sodium adipate maintains flowability and prevents caking in solid mixtures.
| Evidence Dimension | Moisture uptake / Hygroscopicity |
| Target Compound Data | Non-hygroscopic, maintains flowability (Sodium adipate) |
| Comparator Or Baseline | Highly hygroscopic, prone to caking (Tartaric acid) |
| Quantified Difference | Significant reduction in moisture-induced caking |
| Conditions | Ambient storage of dry powder mixtures |
Extends the shelf-life and ensures the reliable processability of dry pharmaceutical excipients, baking powders, and solid-state chemical blends.
In the formulation of modified starch films and bioplastics, sodium adipate is quantitatively more effective than standard plasticizers like triethylene glycol (TEG) at inhibiting short-term retrogradation [1]. Furthermore, combining sodium adipate with TEG produces a synergistic effect that maximizes elongation at break and long-term stability [1].
| Evidence Dimension | Short-term retrogradation inhibition |
| Target Compound Data | High inhibition efficacy (Sodium adipate) |
| Comparator Or Baseline | Lower inhibition efficacy (Triethylene glycol) |
| Quantified Difference | Sodium adipate outperforms TEG in preventing short-term structural degradation |
| Conditions | Modified starch film formulation and aging |
Enables the production of highly durable, flexible biopolymer packaging with extended shelf-life and structural integrity.
When used as an electrolyte for Anodic Tantalum Oxide (ATO) growth (e.g., sodium adipate in 0.1 M NaOH at 50 V), sodium adipate facilitates the formation of a compact, high-quality dielectric layer [1]. In contrast, anodization in citrate or tartrate electrolytes leads to the incorporation of anions into the oxide, generating localized electronic states and sub-bandgap optical transitions that degrade capacitor performance [1].
| Evidence Dimension | Anodic film electronic defect density |
| Target Compound Data | Compact layer without localized electronic states (Sodium adipate) |
| Comparator Or Baseline | Anion incorporation causing sub-bandgap transitions (Citrate/Tartrate) |
| Quantified Difference | Elimination of sub-bandgap optical transitions linked to defects |
| Conditions | ATO growth at 50 V in aqueous electrolyte |
Critical for manufacturing high-reliability tantalum-based capacitors requiring pristine, defect-free dielectric layers.
Directly leveraging its ~50 g/100 mL solubility, sodium adipate is a highly processable precursor for zinc-ion batteries and anodic oxidation baths, avoiding the dissolution bottlenecks of free adipic acid [1].
Selected over tartaric acid due to its low hygroscopicity, ensuring zero-order release matrices and dry powder formulations remain free-flowing and stable during prolonged storage [2].
Utilized as a primary anti-retrogradation agent in eco-friendly packaging films, where it quantitatively outperforms triethylene glycol in preventing short-term brittleness[3].
Selected as the electrolyte of choice for Anodic Tantalum Oxide (ATO) growth to produce compact, defect-free layers without the localized electronic states caused by citrate or tartrate alternatives[4].